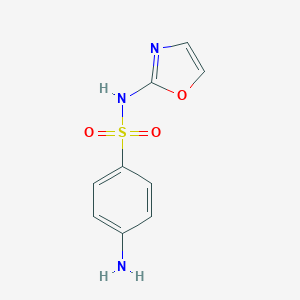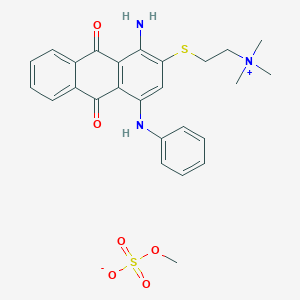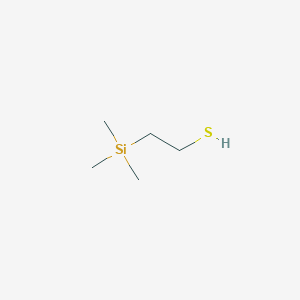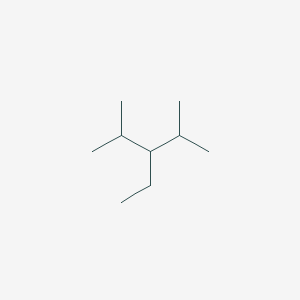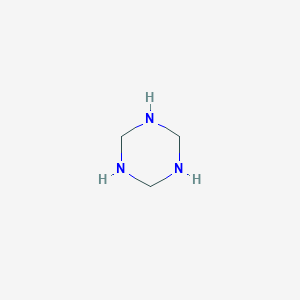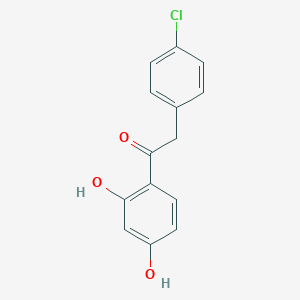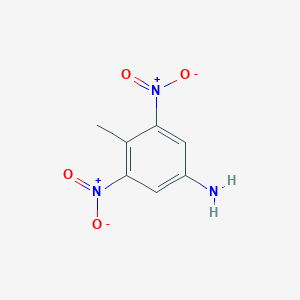![molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]-heptane CAS No. 187-26-8](/img/structure/B94239.png)
Tricyclo[4.1.0.02,4]-heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.1.0.02,4]-heptane is a bicyclic compound that has gained significant attention in the scientific community due to its unique structural characteristics and potential applications in various fields. The compound is also known as TCH and is composed of three fused rings that form a heptane-like structure.
Wirkmechanismus
The mechanism of action of TCH is not fully understood, but it is believed to act as a modulator of various biological processes. TCH has been shown to interact with various proteins and enzymes in the body, which can lead to changes in their activity and function.
Biochemische Und Physiologische Effekte
TCH has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TCH can inhibit the growth of cancer cells and induce apoptosis. TCH has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCH in lab experiments is its unique structural characteristics, which can lead to the synthesis of novel compounds with unique properties. However, the synthesis of TCH is a complex process that requires specialized equipment and expertise. Additionally, TCH is a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of TCH. One potential area of research is the development of novel materials using TCH as a building block. Another potential area of research is the synthesis of TCH derivatives with improved properties and activity. Additionally, further studies are needed to fully understand the mechanism of action of TCH and its potential applications in various fields.
Synthesemethoden
The synthesis of TCH is a complex process that involves several steps. One of the most common methods used for the synthesis of TCH is the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The reaction is carried out under high pressure and high temperature conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TCH has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, TCH has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, TCH has been used as a starting material for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
187-26-8 |
|---|---|
Produktname |
Tricyclo[4.1.0.02,4]-heptane |
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
tricyclo[4.1.0.02,4]heptane |
InChI |
InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2 |
InChI-Schlüssel |
XIIJQOYMVIJNEP-UHFFFAOYSA-N |
SMILES |
C1C2CC2C3C1C3 |
Kanonische SMILES |
C1C2CC2C3C1C3 |
Andere CAS-Nummern |
16782-44-8 |
Synonyme |
Tricyclo[4.1.0.02,4]heptane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



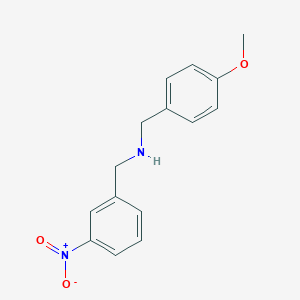
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
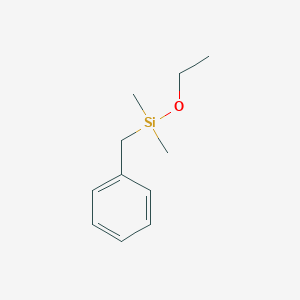
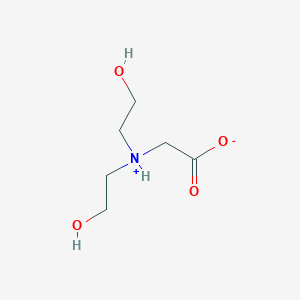
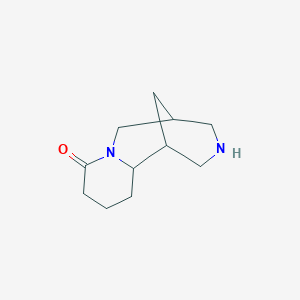
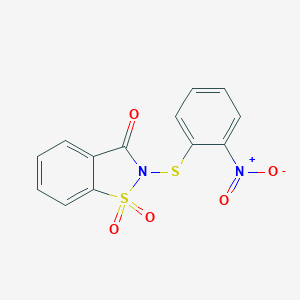
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
